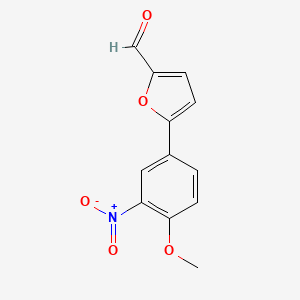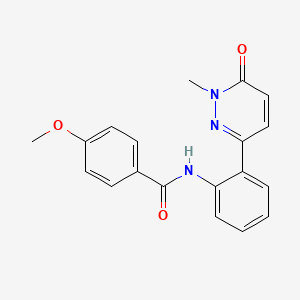
4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another compound was synthesized according to the procedure outlined by Satyanarayana et al. (2008), which involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the co-crystal structure of an indole-based EZH2 inhibitor series bound to the human PRC2 complex has been reported .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the IR, 1H NMR, 13C NMR, and mass spectrometry of some new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were characterized .科学的研究の応用
Molecular Structure Analysis
A study by Demir et al. (2015) focused on the molecular structural analysis of a compound similar to 4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide. The research utilized X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure, indicating significant potential for understanding the compound's molecular characteristics. The study highlights the importance of detailed structural analysis in scientific research involving complex organic compounds (Demir et al., 2015).
Synthesis of Heterocyclic Derivatives
Research by Bacchi et al. (2005) delved into the synthesis of heterocyclic derivatives, including structures related to this compound. This study is significant for understanding the chemical synthesis pathways and potential applications of such compounds in various fields, including pharmaceuticals (Bacchi et al., 2005).
Antioxidant Properties
A study by Abu‐Hashem et al. (2020) explored the synthesis of novel compounds with structures similar to this compound. The research assessed their antioxidant properties, which could be critical for potential applications in healthcare and medicine (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Bektaş et al. (2007) conducted research on the synthesis of novel triazole derivatives, including compounds structurally related to this compound. The study focused on evaluating their antimicrobial activities, indicating potential applications in combating microbial infections and diseases (Bektaş et al., 2007).
Synthesis and Evaluation as Antioxidant Additives
A study by Amer et al. (2011) explored the synthesis of new thiazoles and evaluated their effectiveness as antioxidant additives. This research is relevant to the applications of compounds like this compound in industrial contexts, such as in lubricating oils (Amer et al., 2011).
Antihyperglycemic Agents
Research by Nomura et al. (1999) developed a series of benzamide derivatives as potential antidiabetic agents. This study's relevance lies in understanding the therapeutic potential of similar compounds in treating conditions like diabetes mellitus (Nomura et al., 1999).
作用機序
Target of Action
Compounds like “4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes .
Mode of Action
The compound may interact with its target by binding to a specific site on the protein or enzyme. This binding can alter the function of the protein, leading to changes in the biological process it controls .
Biochemical Pathways
The interaction of the compound with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a disease-causing molecule, or it might activate a pathway that helps the body fight off a disease .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine how it is taken up by the body, how it is distributed to different tissues, how it is metabolized into different forms, and how it is eventually excreted. These properties can greatly affect the compound’s bioavailability and its overall effectiveness .
Result of Action
The ultimate effect of the compound will depend on its mode of action and the biochemical pathways it affects. This could range from reducing symptoms of a disease, slowing the progression of a disease, or even curing a disease .
Action Environment
The effectiveness and stability of the compound can be influenced by various environmental factors. These can include the pH of the body, the presence of other molecules or drugs, and even the temperature .
将来の方向性
特性
IUPAC Name |
4-methoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-22-18(23)12-11-17(21-22)15-5-3-4-6-16(15)20-19(24)13-7-9-14(25-2)10-8-13/h3-12H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEBYYHTHRTXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616645.png)
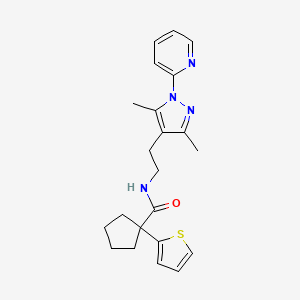
![N-(3-acetylphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2616650.png)
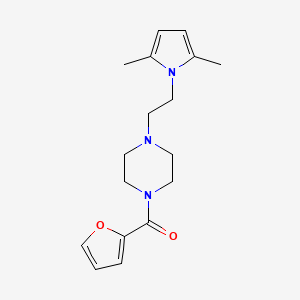
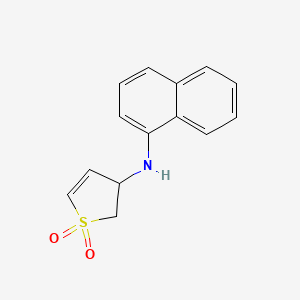
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)
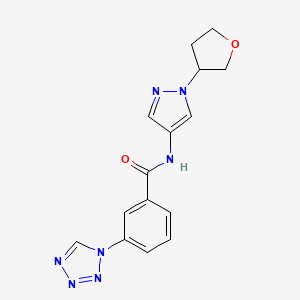
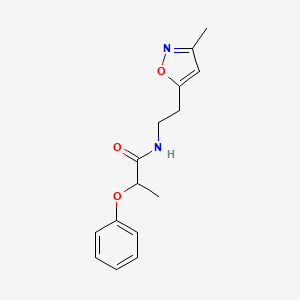
![6-Methyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2616657.png)

![2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2616660.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2616661.png)
